molecular formula C20H19N3O4S B3311713 4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946274-12-0

4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3311713
CAS No.: 946274-12-0
M. Wt: 397.4 g/mol
InChI Key: SMUWRYNLUZBDFO-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the para position. The benzamide moiety is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a carbamoylmethyl group connected to a 4-methoxyphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

4-methoxy-N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-16-7-3-13(4-8-16)19(25)23-20-22-15(12-28-20)11-18(24)21-14-5-9-17(27-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUWRYNLUZBDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple stepsThe methoxy groups are usually introduced through methylation reactions using reagents such as methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes such as continuous flow chemistry .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can yield primary or secondary amines .

Scientific Research Applications

4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s key structural motifs include a thiazole ring , benzamide group , and methoxy substituents . Below is a comparative analysis with structurally related compounds:

Compound Name & ID Core Structure Key Substituents Structural Differences
Target Compound Benzamide-thiazole 4-{[(4-Methoxyphenyl)carbamoyl]methyl} on thiazole Unique carbamoylmethyl linker
9e () Thiazole-triazole-benzodiazole 4-Methoxyphenyl on thiazole; triazole and benzodiazole extensions Additional heterocycles (triazole, benzodiazole)
LMM5 () Oxadiazole-benzamide 4-Methoxyphenylmethyl on oxadiazole; sulfamoyl group Oxadiazole replaces thiazole; sulfamoyl functionality
EMAC2062 () Thiazole-hydrazone 4-Chlorophenyl on thiazole; hydrazone and bromide groups Hydrazone substituent; halogen (Cl) instead of methoxy
ML277 () Thiazole-carboxamide 4-Methoxyphenyl on thiazole; tosylpiperidine carboxamide Tosylpiperidine group replaces benzamide
F186-0503 () Thiazole-benzamide 3,4-Dimethoxybenzamide; carbamoylmethyl linked to 4-methoxyphenyl Additional methoxy groups on benzamide

Key Observations :

  • Thiazole vs. Oxadiazole/Triazole : Compounds like LMM5 (oxadiazole) and 9e (triazole) exhibit altered electronic properties and binding affinities due to heterocycle differences .
  • Linker Diversity : The carbamoylmethyl group in the target compound provides conformational flexibility, unlike rigid linkers (e.g., sulfamoyl in LMM5) .

Yield Comparison :

Compound Yield (%) Key Challenges Reference
Target Compound N/A Likely moderate due to multi-step synthesis N/A
EMAC2061 () <80 Low yield attributed to steric hindrance
98 () 29 Dimerization side-reactions
96 () 70 Efficient carbamoylation

Spectral Validation :

  • IR : Absence of νC=O (~1663 cm⁻¹) in cyclized products ( ).
  • NMR : Methoxy protons (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.8–8.2 ppm) are common across analogs .

Insights :

  • The target compound’s methoxy groups may enhance binding to hydrophobic enzyme pockets, as seen in LMM5 .
Physicochemical Properties
  • Molecular Weight : ~450–500 g/mol (similar to F186-0503 in ).
  • Solubility : Methoxy groups improve solubility in polar solvents (e.g., DMSO stock solutions in LMM5 ).
  • Stability : Thiazole rings generally exhibit thermal stability, but carbamoyl groups may hydrolyze under acidic conditions .

Biological Activity

4-Methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzamide group, and methoxy substituents. The synthesis typically involves multi-step organic reactions that include the formation of the thiazole ring through cyclization followed by amide bond formation with the benzamide group. Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

Anticancer Properties

Research has indicated that compounds containing thiazole rings exhibit significant anticancer activity. In particular, studies suggest that derivatives similar to this compound can inhibit various cancer cell lines. For example, thiazole-bearing molecules have shown cytotoxic effects against several cancer types, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy enhances this activity, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. This interaction may modulate enzyme activities or receptor functions, leading to altered cellular responses. For instance, the compound may interfere with cellular pathways involved in cancer cell proliferation and survival .

Study on Antiviral Activity

A study highlighted the antiviral potential of benzamide derivatives against Hepatitis B virus (HBV). Although not directly tested on this compound, related compounds demonstrated broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which inhibits HBV replication .

Thiazole as Antitumor Agents

A review discussed various thiazole-containing compounds that have shown promising results in preclinical trials. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring and substituents significantly influence anticancer efficacy. Compounds with specific substitutions exhibited enhanced potency against tumor cells .

Data Table: Summary of Biological Activities

Activity Effect IC50 Values References
AnticancerInhibition of cancer cell growth< 10 µM
AntimicrobialActivity against bacteriaVaries by strain
AntiviralInhibition of HBVNot directly tested

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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